![molecular formula C20H20ClF6NO B15073465 3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride
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Overview
Description
L-733060 is a compound developed by Merck that acts as an orally active, non-peptide, selective antagonist for the neurokinin 1 receptor. It binds with a high affinity (K_i of 0.08 nM) and has been the subject of several asymmetric synthesis efforts . This compound has shown various pharmacological effects, including antidepressant and anxiolytic properties, as well as anti-inflammatory and anticancer activities .
Preparation Methods
The synthesis of L-733060 involves several steps. One of the synthetic routes includes the reaction of a piperidine derivative with 3,5-bis(trifluoromethyl)benzyl bromide in the presence of sodium hydride to form a benzyl ether intermediate. This intermediate is then deprotected using trifluoroacetic acid to yield the final product . Industrial production methods are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.
Chemical Reactions Analysis
L-733060 undergoes various chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions, such as the alkylation of the piperidine derivative with 3,5-bis(trifluoromethyl)benzyl bromide.
Deprotection Reactions: The final step in the synthesis involves the removal of protecting groups using trifluoroacetic acid.
Common reagents used in these reactions include sodium hydride and trifluoroacetic acid. The major product formed from these reactions is the benzyl ether intermediate, which is then converted to L-733060.
Scientific Research Applications
L-733060 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in asymmetric synthesis studies.
Medicine: The compound has shown potential in treating conditions such as depression, anxiety, and inflammation.
Mechanism of Action
L-733060 exerts its effects by selectively binding to the neurokinin 1 receptor, which is involved in various physiological processes. By blocking this receptor, L-733060 inhibits the action of substance P, a neuropeptide associated with pain, inflammation, and mood regulation . This mechanism underlies its antidepressant, anxiolytic, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
L-733060 belongs to the benzylether piperidine family of neurokinin 1 receptor antagonists. Similar compounds include:
- Aprepitant
- Casopitant
- Fosaprepitant
- Maropitant
- Vestipitant
- Vofopitant
Compared to these compounds, L-733060 is unique due to its high affinity for the neurokinin 1 receptor and its broad range of pharmacological effects .
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEUTIUITGHIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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